R(+)-6-Bromo-APB hydrobromide

Übersicht

Beschreibung

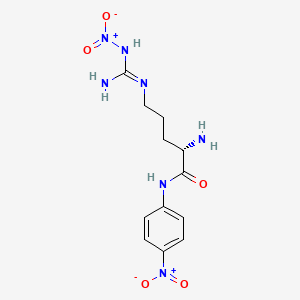

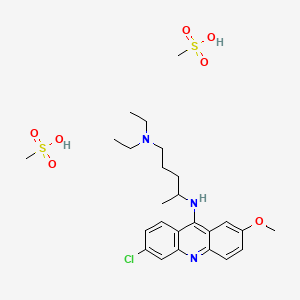

R(+)-6-Bromo-APB HBr is a potent D1 Dopamine receptor agonist.

Wissenschaftliche Forschungsanwendungen

Identification and Characterization in Chemical Compounds

R(+)-6-Bromo-APB hydrobromide, as part of the APB series of compounds, has been identified in internet-purchased products. The differentiation of its positional isomers such as 5-APB and 6-APB is crucial for chemical analysis and confirmation. Advanced techniques like gas chromatography and liquid chromatography-mass spectrometry are employed to confirm the presence of these compounds in 'research chemicals' bought online (Stańczuk et al., 2013).

Pharmacological Studies

Understanding the pharmacokinetics, pharmacodynamics, and potential toxicology of new psychoactive substances (NPS) like R(+)-6-Bromo-APB hydrobromide is vital. Studies have compared its effects with classical recreational drugs and outlined the challenges in identifying health risks due to factors like mislabeling of drugs and analytical difficulties. The significance of international collaboration for early detection of potentially hazardous NPS to protect public health is emphasized (Nugteren-van Lonkhuyzen et al., 2015).

Neuropharmacological Research

R(+)-6-Bromo-APB hydrobromide has been explored for its neuropharmacological properties. In studies involving rodent models of Parkinson's disease, compounds like R-apomorphine, structurally related to R(+)-6-Bromo-APB hydrobromide, demonstrated neuroprotective effects against neurotoxicity induced by compounds like 6-hydroxydopamine. This highlights the potential therapeutic properties of such compounds in neurodegenerative diseases (Yuan et al., 2006).

Structural Analysis and Biochemical Applications

The structure and absolute configuration of compounds like R(+)-6-Bromo-APB hydrobromide are crucial for understanding their biochemical properties and potential applications. Studies focusing on the thermal rearrangement reactions and subsequent structural analysis provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Kobayashi et al., 2003).

Bromination Reactions in Organic Synthesis

The reactions of hydrochlorides of certain compounds with N-bromosuccinimide or bromine are studied to understand the bromination mechanism. These insights are critical for synthetic chemistry, where bromination plays a key role in the synthesis of complex molecules. Understanding the behavior of these reactions can aid in designing more efficient synthetic routes for pharmaceuticals and other chemicals (Mukarramov, 2014).

Wirkmechanismus

Target of Action

R(+)-6-Bromo-APB hydrobromide is a dopamine (DA) agonist . It is commonly used to study the properties of serotonin (5-HT) receptors, specifically in the context of its agonist activity on the 5-HT2B receptor .

Mode of Action

As a dopamine agonist, R(+)-6-Bromo-APB hydrobromide interacts with dopamine receptors, mimicking the action of dopamine by binding to the same receptors. This results in an increase in the expression of µ opioid receptor (MOR) mRNA in the nucleus accumbens .

Result of Action

The molecular and cellular effects of R(+)-6-Bromo-APB hydrobromide’s action are largely related to its role as a dopamine agonist. By increasing the expression of µ opioid receptor (MOR) mRNA in the nucleus accumbens , it may influence reward-related behaviors and other processes regulated by the dopaminergic system.

Zukünftige Richtungen

The future directions for research on a compound like R(+)-6-Bromo-APB hydrobromide could involve further studies on its synthesis, mechanism of action, and potential applications. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to the study of this compound .

Eigenschaften

IUPAC Name |

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUBYSSTAODOD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474680 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R(+)-6-Bromo-APB hydrobromide | |

CAS RN |

139689-19-3 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)

![(4R,8R,18R,22S,26R)-12,14,30,32-Tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B1678656.png)

![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)

![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)